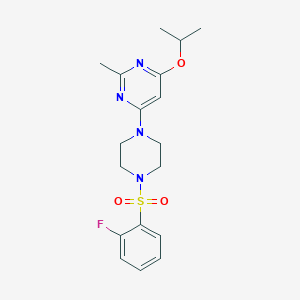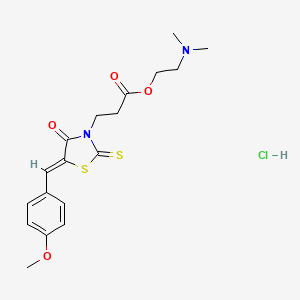
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClN3O4 and its molecular weight is 371.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
Researchers have developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This methodology is not only operationally simple and high yielding but also provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing its potential in the field of organic chemistry (Mamedov et al., 2016).
Reactivity and Characterization
The reactivity of oxalamide-based carbenes has been investigated, revealing their potential in cyclopropanation reactions and the formation of novel compounds through reactions with styrene, methyl acrylate, and elemental selenium. Such studies are pivotal for understanding the fundamental reactivity of these compounds and their application in catalysis (Braun et al., 2012).
Coordination Chemistry
The use of dissymmetrical oxamidate ligands in constructing metal-organic networks has been explored, demonstrating the ability to synthesize novel coordination polymers with unique structures and properties. This research highlights the potential of such compounds in material science, particularly in the development of new magnetic materials (Liu et al., 2010).
Catalysis
The synthesis and characterization of novel compounds have also shown significant activity as catalysts in transfer hydrogenation reactions, further demonstrating the utility of oxalamide derivatives in catalytic applications. These findings open up new avenues for the development of efficient and selective catalytic processes (Abubakar et al., 2019).
Advanced Materials
Furthermore, the design and synthesis of oxalamide and acetamide derivatives have been directed towards the development of anticonvulsants, showcasing the broader applicability of these compounds beyond their traditional scope. Although the primary focus was on pharmaceutical applications, the methodologies and synthetic routes developed can offer insights into the design of functional materials with specific biological activities (Nikalje et al., 2012).
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXUUANNQWWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
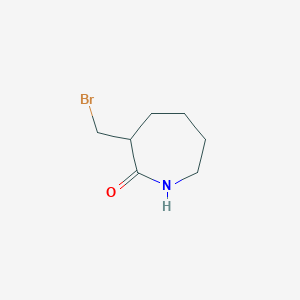
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
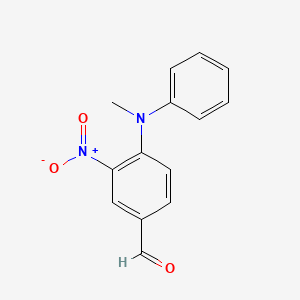

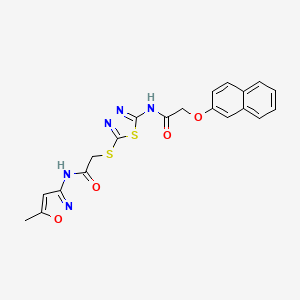

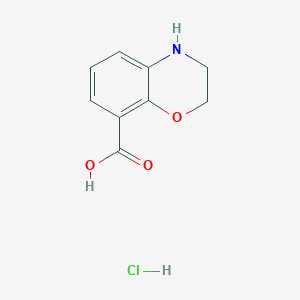
![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

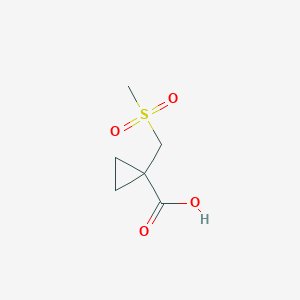
![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)
